molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9

2,6-Diazaspiro[3.4]octan-7-one

Cat. No. B577600
M. Wt: 126.159
InChI Key: GZTLCSVTDYAMCZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C6H10N2O . It is a solid substance and has a molecular weight of 126.16 . The IUPAC name for this compound is 2,6-diazaspiro[3.4]octan-7-one .


Molecular Structure Analysis

The InChI code for 2,6-Diazaspiro[3.4]octan-7-one is 1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) . This compound contains a total of 20 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .


Physical And Chemical Properties Analysis

2,6-Diazaspiro[3.4]octan-7-one is a solid substance . It has a molecular weight of 126.16 . The storage temperature for this compound is refrigerated .

Scientific Research Applications

  • Synthesis and Structural Studies : A study by Chiaroni et al. (2000) discussed the synthesis of two derivatives of 2,6-Diazaspiro[3.4]octan-7-one through a [3+2] 1,3-cycloaddition reaction. These derivatives displayed different conformations of their isoxazolidine rings, affecting the orientations of substituents (Chiaroni et al., 2000).

  • Antitubercular Lead Identification : A 2023 study by Lukin et al. identified a potent antitubercular lead compound from a series based on the 2,6-diazaspiro[3.4]octane structure. The study involved exploring various molecular peripheries and led to the discovery of a lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).

  • Application in Malaria Research : Research by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria. The compounds exhibited activity against multiple stages of the parasite lifecycle (Le Manach et al., 2021).

  • Use in Synthesis of Novel Structures : The synthesis of novel structures, such as 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, has been explored. A study by Brabander and Wright (1965) described the synthesis of these compounds, highlighting the chemical versatility of the diazaspiro[3.4]octane structure (Brabander & Wright, 1965).

  • Investigation in Antihypertensive Activity : Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions and evaluated them as antihypertensive agents. Their research provided insights into the potential medical applications of diazaspiro[3.4]octane derivatives (Caroon et al., 1981).

Safety And Hazards

The safety data sheet for 2,6-Diazaspiro[3.4]octan-7-one indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . The signal word for this compound is “Warning” and it is classified under GHS07 for hazard communication .

properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTLCSVTDYAMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726239
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.4]octan-7-one

CAS RN

1211515-65-9
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
K Fu, W Xu, R Yang, H Zhao, H Xu, Y Wei, H Liu… - European Journal of …, 2023 - Elsevier
Opioids are efficacious analgesics for pain treatments. However, their repeated use in large doses often leads to analgesic tolerance, which limits the clinical application. Sigma-1 …
Number of citations: 3 www.sciencedirect.com
E Arena, M Dichiara, G Floresta, C Parenti… - Future medicinal …, 2018 - Future Science
Sigma-1 (σ 1 ) receptor has been identified as a chaperone protein that interacts with other proteins, such as N-methyl-D-aspartate (NMDA) and opioid receptors, modulating their activity…
Number of citations: 21 www.future-science.com
P Linciano, G Rossino, R Listro, D Rossi… - Pharmaceutical Patent …, 2020 - Future Science
Sigma-1 receptors (S1Rs) are strongly correlated to neuropathic pain (NP), since their inactivation may decrease allodynia or dysesthesia, promoting analgesic effects. In the recent …
Number of citations: 16 www.future-science.com

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